Lipophilicity vs. Non-Brominated Analog
The presence of the 4-bromo substituent significantly increases the compound's lipophilicity compared to its non-brominated counterpart. (2-Amino-4-bromophenyl)methanol exhibits a LogP of 2.10480 . In contrast, the non-brominated analog, (2-aminophenyl)methanol (CAS 5344-90-1), has a LogP of 1.34230 . This 0.76 log unit difference translates to a nearly 6-fold increase in octanol-water partition coefficient, which is directly relevant for optimizing blood-brain barrier penetration and oral bioavailability in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.10480 |
| Comparator Or Baseline | (2-Aminophenyl)methanol (CAS 5344-90-1), LogP = 1.34230 |
| Quantified Difference | ΔLogP = 0.76250 |
| Conditions | Predicted/computed values (standard methods) as reported on vendor datasheets. |
Why This Matters
This quantifiable difference justifies the selection of the brominated analog in drug discovery programs where increased lipophilicity is a desired physicochemical property, directly impacting pharmacokinetic profiles.
